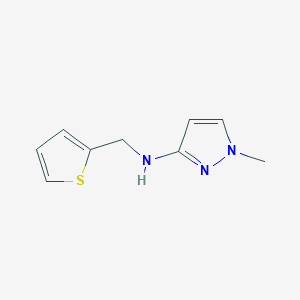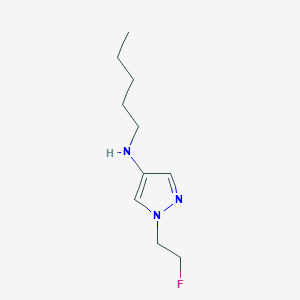
1-(2-fluoroethyl)-4-methyl-N-propyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンは、ピラゾール誘導体のクラスに属する合成化合物です。ピラゾールは、隣接する位置に2つの窒素原子を含む5員環複素環式化合物です。この化合物中のフルオロエチル基の存在は、ユニークな化学的特性を導入し、様々な科学研究分野において興味の対象となっています。
準備方法
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンの合成は、いくつかの合成ルートを通じて達成することができます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、4-メチル-1H-ピラゾールと2-フルオロエチルブロミドを反応させることです。この反応は、典型的にはジメチルホルムアミド(DMF)などの有機溶媒中で、求核置換反応を促進するために高温で行われます。得られた中間体は、次にプロピルアミンと反応させて最終生成物を得ます。
工業生産方法は、収率と効率を高めるために連続フロー合成技術を含む場合があります。これらの方法は、反応条件を正確に制御するために自動化されたシステムを使用し、製品品質の一貫性を確保することがよくあります。
化学反応の分析
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンは、以下を含む様々な化学反応を受けます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、対応するピラゾール酸化物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができ、還元されたピラゾール誘導体の生成につながります。
置換: フルオロエチル基は、アミンやチオールなどの求核剤による求核置換反応を受け、置換されたピラゾール誘導体の生成につながります。
これらの反応で使用される一般的な試薬と条件には、エタノールやアセトニトリルなどの有機溶媒、および室温から還流条件までの反応温度が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンは、科学研究において幅広い応用範囲を持ちます。
化学: この化合物は、医薬品化学や材料科学において貴重な、より複雑なピラゾール誘導体の合成における構成要素として使用されます。
生物学: 酵素-基質相互作用や受容体結合親和性を調査するための生化学研究におけるプローブとして役立ちます。
医学: 抗炎症、鎮痛、抗がん作用など、潜在的な治療的特性について調査されています。
産業: 農薬や医薬品の開発に使用されており、新しい有効成分の発見に貢献しています。
作用機序
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンの作用機序は、特定の分子標的や経路との相互作用を含みます。フルオロエチル基は、化合物の親油性を高め、細胞膜をより効果的に透過できるようにします。細胞内に入ると、化合物は標的タンパク質や酵素に結合し、その活性を調節することができます。たとえば、炎症経路に関与する特定の酵素の活性を阻害し、炎症と痛みを軽減する可能性があります。
類似化合物との比較
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンは、以下のような他のピラゾール誘導体と比較することができます。
1-(2-フルオロエチル)-4-メチル-1H-ピラゾール: プロピルアミン基がなく、生物活性が異なります。
4-メチル-N-プロピル-1H-ピラゾール-3-アミン: フルオロエチル基がなく、化学反応性と薬物動態特性が異なります。
1-(2-フルオロエチル)-4-メチル-N-エチル-1H-ピラゾール-3-アミン: プロピル基の代わりにエチル基を含んでおり、生物学的効果に違いが生じます。
1-(2-フルオロエチル)-4-メチル-N-プロピル-1H-ピラゾール-3-アミンのユニークさは、特定の官能基の組み合わせにあり、これが独自の化学的および生物学的特性をもたらします。
特性
分子式 |
C9H16FN3 |
|---|---|
分子量 |
185.24 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-4-methyl-N-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H16FN3/c1-3-5-11-9-8(2)7-13(12-9)6-4-10/h7H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
FILOXXODWMGTQK-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NN(C=C1C)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740048.png)

![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B11740062.png)

![1-[(2S,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B11740068.png)



![3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11740109.png)
